molecular formula C9H10Cl2N2 B13475436 4-(chloromethyl)-1-methyl-1H-indazole hydrochloride

4-(chloromethyl)-1-methyl-1H-indazole hydrochloride

Cat. No.: B13475436
M. Wt: 217.09 g/mol
InChI Key: YJNGCPNCMKFIFE-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-methyl-1H-indazole hydrochloride is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring

Preparation Methods

The synthesis of 4-(chloromethyl)-1-methyl-1H-indazole hydrochloride typically involves the chloromethylation of 1-methyl-1H-indazole. This process can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction conditions often require a solvent like dichloromethane and a catalyst such as zinc chloride to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

4-(chloromethyl)-1-methyl-1H-indazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The chloromethyl group can be hydrolyzed to form hydroxymethyl derivatives.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-(chloromethyl)-1-methyl-1H-indazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-methyl-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

4-(chloromethyl)-1-methyl-1H-indazole hydrochloride can be compared with other similar compounds, such as:

    4-(chloromethyl)pyridine hydrochloride: Both compounds contain a chloromethyl group, but differ in their core structures (indazole vs. pyridine).

    1-methyl-1H-indazole: This compound lacks the chloromethyl group, making it less reactive in certain chemical reactions.

    4-(bromomethyl)-1-methyl-1H-indazole hydrochloride: This compound has a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.

Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

4-(chloromethyl)-1-methylindazole;hydrochloride

InChI

InChI=1S/C9H9ClN2.ClH/c1-12-9-4-2-3-7(5-10)8(9)6-11-12;/h2-4,6H,5H2,1H3;1H

InChI Key

YJNGCPNCMKFIFE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)CCl.Cl

Origin of Product

United States

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